molecular formula C13H13FO5 B6298961 Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 2368871-95-6

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B6298961
CAS No.: 2368871-95-6
M. Wt: 268.24 g/mol
InChI Key: DKNCEKRIIIRJCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a fluoro-substituted aromatic ring and a dioxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-fluoro-2-methoxybenzene with magnesium in the presence of ethylene dibromide in tetrahydrofuran (THF) to form a Grignard reagent. This intermediate is then reacted with oxalic acid diethyl ester in THF and diethyl ether at low temperatures (-78°C to -10°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro-substituted derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the ester group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is unique due to its combination of a fluoro-substituted aromatic ring and a dioxobutanoate ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-5-4-8(14)6-12(9)18-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNCEKRIIIRJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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